
4-(4-Bromo-2,5-dimethylphenyl)-2-chloropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Bromo-2,5-dimethylphenyl)-2-chloropyridine is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of a bromine atom and two methyl groups on a phenyl ring, which is further connected to a chloropyridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-2,5-dimethylphenyl)-2-chloropyridine typically involves the halogenation of a precursor compound. One common method is the bromination of 2,5-dimethylphenyl followed by a coupling reaction with 2-chloropyridine. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like iron(III) chloride (FeCl3) to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality.
化学反应分析
Types of Reactions
4-(4-Bromo-2,5-dimethylphenyl)-2-chloropyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex biaryl structures.
科学研究应用
4-(4-Bromo-2,5-dimethylphenyl)-2-chloropyridine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and liquid crystals.
Biological Studies: It serves as a probe in biological assays to study the interactions of halogenated aromatic compounds with biomolecules.
Industrial Chemistry: The compound is employed in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 4-(4-Bromo-2,5-dimethylphenyl)-2-chloropyridine involves its interaction with specific molecular targets. The bromine and chlorine atoms can form halogen bonds with target molecules, influencing their activity. The compound can also participate in electron transfer processes, affecting the redox state of the target. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
4-Bromo-2,5-dimethylaniline: This compound shares the bromine and methyl groups but differs in the presence of an amine group instead of a chloropyridine moiety.
4-Bromo-2,5-dimethylphenylboronic acid: Similar in structure but contains a boronic acid group, making it useful in different types of coupling reactions.
4-Bromo-2,5-dimethylphenyl N-(3,4-dichlorophenyl)carbamate: This compound has a carbamate group, which imparts different chemical properties and applications.
Uniqueness
4-(4-Bromo-2,5-dimethylphenyl)-2-chloropyridine is unique due to its combination of halogenated phenyl and chloropyridine groups. This structure allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry.
属性
分子式 |
C13H11BrClN |
|---|---|
分子量 |
296.59 g/mol |
IUPAC 名称 |
4-(4-bromo-2,5-dimethylphenyl)-2-chloropyridine |
InChI |
InChI=1S/C13H11BrClN/c1-8-6-12(14)9(2)5-11(8)10-3-4-16-13(15)7-10/h3-7H,1-2H3 |
InChI 键 |
GPMGLLJDKYAETC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1Br)C)C2=CC(=NC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


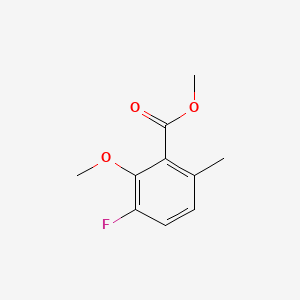
![4-tert-butoxy-7-chloro-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidine](/img/structure/B14018914.png)
![7-Methyl-7-azabicyclo[3.2.1]octane](/img/structure/B14018921.png)
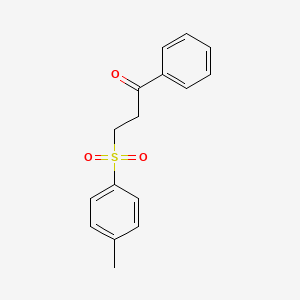
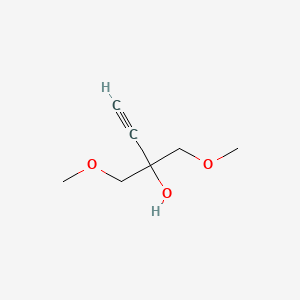
![(5As,12bs)-2,2-dimethyl-5a,12b-dihydro-2h-[1,3]dioxolo[6,7]chromeno[3,4-b]pyrano[2,3-h]chromen-13(6h)-one](/img/structure/B14018938.png)
![1-phenyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B14018940.png)
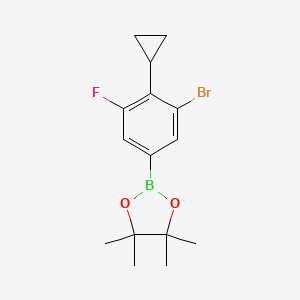
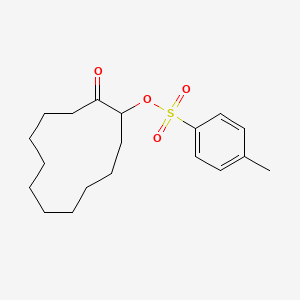
![trans-2-[4-(4-Ethylcyclohexyl)cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14018960.png)
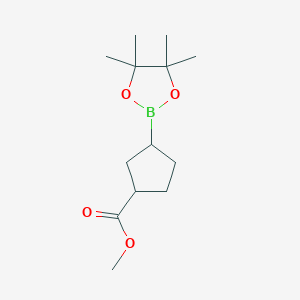

![N-[(2-Methylphenyl)carbamothioyl]-beta-alanine](/img/structure/B14018968.png)
![((1R,5R,7S)-4-Oxa-1-azabicyclo[3.2.1]octan-7-YL)methanol](/img/structure/B14018974.png)
